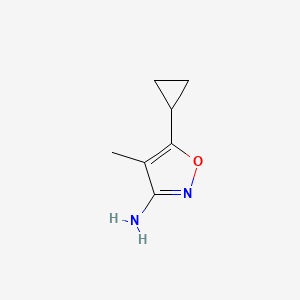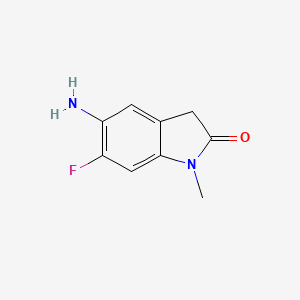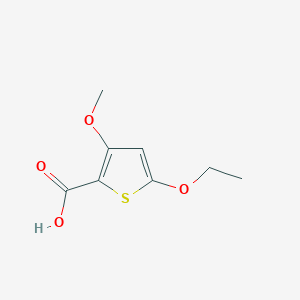
5-Ethoxy-3-methoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is a thiophene derivative with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, is characterized by its ethoxy and methoxy substituents on the thiophene ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. . This method typically requires the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-3-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-3-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ethoxy and methoxy groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-3-ethoxythiophene-2-carboxylic acid
- 5-Ethoxy-3-hydroxythiophene-2-carboxylic acid
- 5-Methoxy-3-hydroxythiophene-2-carboxylic acid
Uniqueness
5-Ethoxy-3-methoxythiophene-2-carboxylic acid is unique due to the specific arrangement of its ethoxy and methoxy groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
95202-08-7 |
|---|---|
Molekularformel |
C8H10O4S |
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
5-ethoxy-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O4S/c1-3-12-6-4-5(11-2)7(13-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
AOEHRZAZFQLYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(S1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


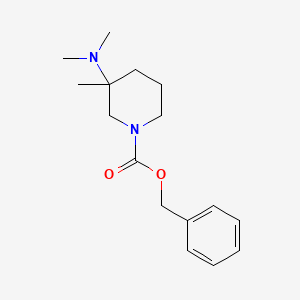

![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)
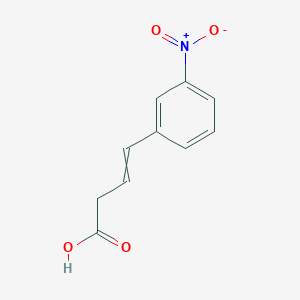

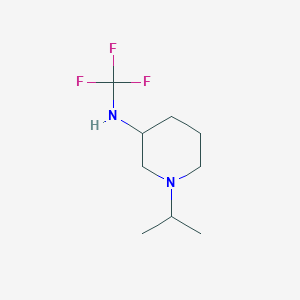
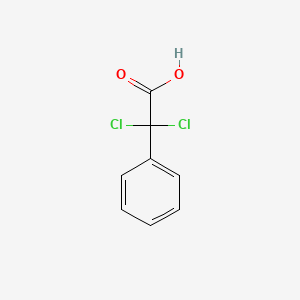
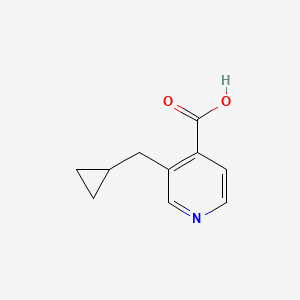
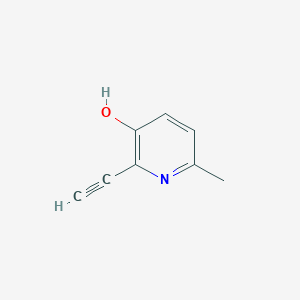
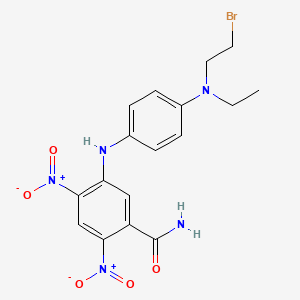
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)

